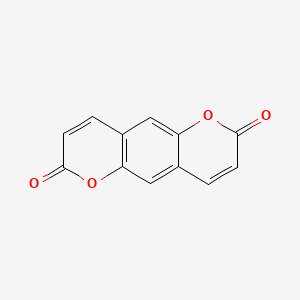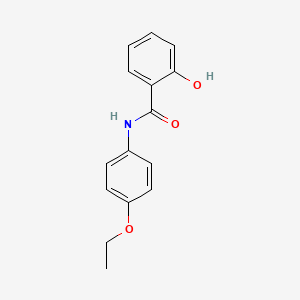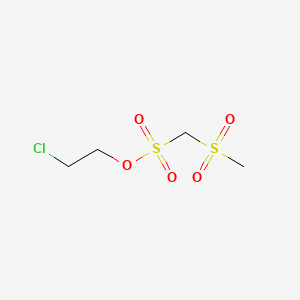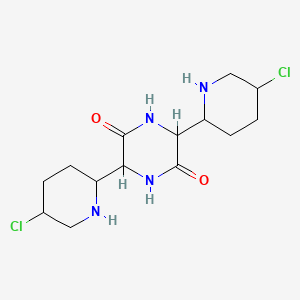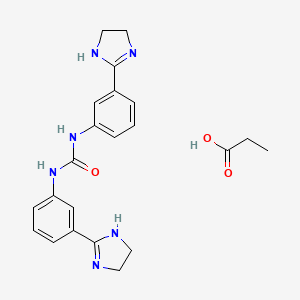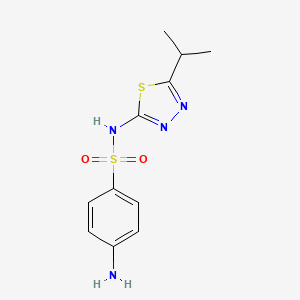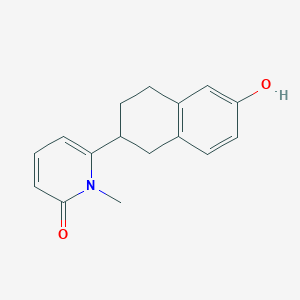
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone is a member of tetralins.
Scientific Research Applications
Synthesis and Derivative Studies
- Synthesis of Functionalized Pyridines: The compound's reactions with various chemicals like benzylidenemalononitriles and α-cyanoacrylic esters lead to the formation of 4H-pyrano[3,2-c]pyridines. These reactions open new pathways for creating fused system compounds (Mekheimer, Mohamed, & Sadek, 1997).
Chemical Behavior and Mechanism Studies
- Nitration Mechanism: Studies on the nitration of related pyridone compounds shed light on their behavior under certain chemical conditions, contributing to a deeper understanding of their reaction mechanisms (Katritzky, Tarhan, & Tarhan, 1970).
Medicinal Chemistry Applications
- Anti-Asthmatic Agent Synthesis: The compound's derivatives, like T-440, demonstrate potential as anti-asthmatic agents due to their selective phosphodiesterase 4 inhibition, highlighting its importance in medicinal chemistry (Sugahara et al., 2000).
Organometallic Chemistry
- Gold Derivative Studies: The compound forms derivatives with gold, providing insight into its potential applications in organometallic chemistry and materials science (Bonati, Burini, Pietroni, & Bovio, 1985).
Bioactive Compound Synthesis
- Synthesis of Bioactive Compounds: The compound's derivatives are found in various bioactive natural products, highlighting its relevance in the synthesis of compounds with antifungal, antibiotic, and other medicinal properties (Kamali & Shahi, 2022).
Tautomerism Studies
- Structural Analysis and Tautomerism: Investigations into the tautomerism and structural characteristics of pyridone derivatives enhance the understanding of their chemical nature and potential applications in various fields (Granik et al., 1978).
Biomedical Applications
- Biomedical Research: The compound's derivatives have shown potential in biomedical applications, indicating its significance in the development of new therapeutic agents (Oliveras et al., 2021).
properties
CAS RN |
93008-88-9 |
|---|---|
Product Name |
1-Methyl-6-(1,2,3,4-tetrahydro-6-hydroxy-2-naphthyl)-2(1H)-pyridone |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
6-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-17-15(3-2-4-16(17)19)13-6-5-12-10-14(18)8-7-11(12)9-13/h2-4,7-8,10,13,18H,5-6,9H2,1H3 |
InChI Key |
APBIVLKQBBISBA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CC=C1C2CCC3=C(C2)C=CC(=C3)O |
Canonical SMILES |
CN1C(=O)C=CC=C1C2CCC3=C(C2)C=CC(=C3)O |
Other CAS RN |
93008-88-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



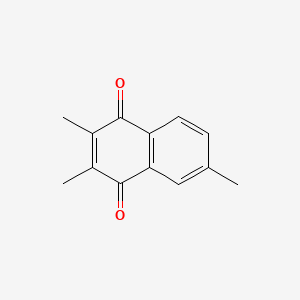
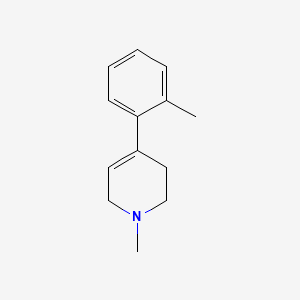
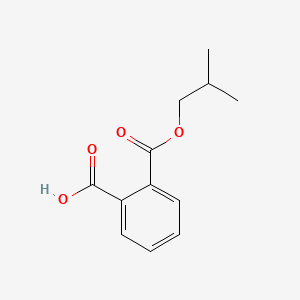
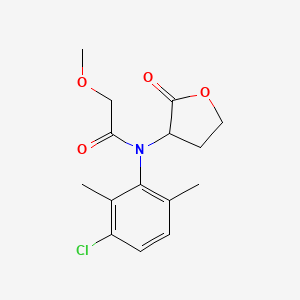
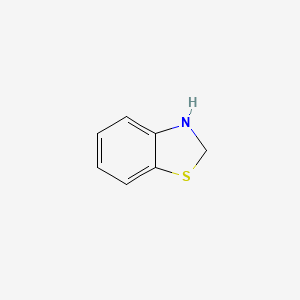
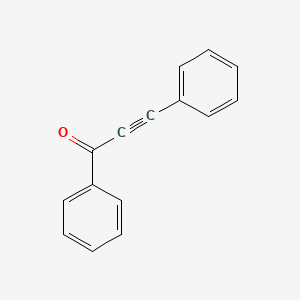
![1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine](/img/structure/B1199340.png)
